molecular formula C17H20ClN3O2S B3260096 5-Amino-N-(4-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide CAS No. 327079-49-2

5-Amino-N-(4-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide

Cat. No. B3260096
CAS RN: 327079-49-2
M. Wt: 365.9 g/mol
InChI Key: XURBEKRBQPXBGF-UHFFFAOYSA-N
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Description

“5-Amino-N-(4-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide” is a compound that falls under the category of isoxazole derivatives . Isoxazole derivatives are known to have immunoregulatory properties and can be classified into several categories such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of heterocyclization of aminoazoles . For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been used to afford related compounds .


Chemical Reactions Analysis

Aminoazoles, which this compound is a derivative of, are known to undergo various types of transformations in diversity-oriented synthesis . They can react with different electrophiles due to the presence of several alternative reaction centers .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The pyrazole nucleus, which this compound contains, serves as an essential building block in organic and medicinal chemistry. Researchers have been particularly interested in pyrazole derivatives bearing a free amino group at specific positions. In the case of 5-aminopyrazoles, this compound class has shown promise as a scaffold for designing ligands targeting various receptors and enzymes . Notably, the recent approval of Pirtobrutinib, an anticancer/anti-inflammatory agent, underscores the potential of aminopyrazoles in drug development.

p38MAPK Inhibition

In 2006, Goldstein and colleagues synthesized a series of highly selective p38MAPK inhibitors using a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffold. These compounds were designed to bind to the ATP binding pocket of unphosphorylated p38α. The crystallographic studies helped optimize their potency and physicochemical properties .

Antibacterial and Antiviral Applications

The sulfonamide moiety in this compound contributes to its potential antibacterial and antiviral properties. Researchers are exploring its activity against bacterial and viral infections, aiming to identify novel treatments.

Future Directions

The search for new pyrazole-based compounds, which this compound is a derivative of, is of great interest to the academic community as well as industry . In the last ten years, a large number of papers and reviews on the design, synthesis, and biological evaluation of different classes of pyrazoles and many pyrazole-containing compounds have been published .

properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-2-piperidin-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c18-13-4-7-15(8-5-13)20-24(22,23)17-12-14(19)6-9-16(17)21-10-2-1-3-11-21/h4-9,12,20H,1-3,10-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURBEKRBQPXBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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